Dinonyl phthalate
Overview
Description
Dinonyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is characterized by its oily, viscous liquid form and is widely used in various industrial applications.
Mechanism of Action
Target of Action
Dinonyl phthalate, also known as Diisononyl phthalate (DINP), is primarily used as a plasticizer . Its primary targets are the polyvinyl chloride (PVC) plastics, copolymers, and resins . These materials are incorporated into a wide range of consumer goods, and DINP imparts flexibility and workability to these products .
Mode of Action
DINP is incorporated into the PVC polymer matrix to impart flexibility and workability . It is typically a mixture of chemical compounds consisting of various isononyl esters of phthalic acid . The interaction of DINP with its targets results in the production of flexible PVC plastics, which are used in a wide variety of applications .
Biochemical Pathways
It is known that dinp can cause changes in the physical and chemical attributes of pvc plastics, copolymers, and resins .
Result of Action
The molecular and cellular effects of DINP’s action primarily involve changes in the physical properties of PVC plastics, copolymers, and resins . By imparting flexibility and workability, DINP allows these materials to be used in a wide range of applications.
Action Environment
The action of DINP can be influenced by various environmental factors. For instance, the widespread production and use of DINP in North America, Europe, and Japan have raised concerns about its environmental fate and potential human health effects . Furthermore, the noncovalent bond of DINP to polymer matrices and its potential release and migration from plastic products can also influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinonyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and nonyl alcohol, are mixed in a reactor and heated to the desired temperature. The reaction is catalyzed by an acid, such as sulfuric acid, and the mixture is continuously stirred to ensure complete reaction. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
Dinonyl phthalate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce phthalic acid and nonyl alcohol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of various oxidation products.
Substitution: This compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and nonyl alcohol.
Oxidation: Various oxidation products, depending on the specific oxidizing agent used.
Substitution: Products vary based on the nucleophile and reaction conditions.
Scientific Research Applications
Dinonyl phthalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate: Another phthalate ester used as a plasticizer, similar in structure and function to dinonyl phthalate.
Diisodecyl phthalate: A phthalate ester with a longer alkyl chain, used in similar applications as this compound.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with different alkyl groups, known for its high efficiency in plasticizing.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its lower volatility and higher molecular weight compared to some other phthalates make it particularly suitable for applications requiring long-term durability and stability .
Properties
IUPAC Name |
dinonyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMNWUQASBTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Record name | DINONYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID9047966 | |
Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |
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Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] | |
Record name | DINONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |
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Record name | Dinonyl phthalate | |
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Boiling Point |
775 °F at 760 mmHg (USCG, 1999), 413 °C | |
Record name | DINONYL PHTHALATE | |
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Flash Point |
420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/ | |
Record name | DINONYL PHTHALATE | |
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Record name | DINONYL PHTHALATE | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water | |
Record name | DINONYL PHTHALATE | |
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Density |
0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C | |
Record name | DINONYL PHTHALATE | |
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Record name | DINONYL PHTHALATE | |
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Vapor Pressure |
0.00000051 [mmHg], VP: 1 mm Hg at 205 °C | |
Record name | Dinonyl phthalate | |
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Color/Form |
Colorless liquid | |
CAS No. |
84-76-4, 68515-45-7, 68648-92-0 | |
Record name | DINONYL PHTHALATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dinonyl phthalate has the molecular formula C26H42O4 and a molecular weight of 418.6 g/mol. []
ANone: Researchers have utilized various spectroscopic techniques to characterize DNP. Infrared (IR) spectroscopy helps identify functional groups like ester linkages within the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments, aiding in structure elucidation. Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, further confirming the structure. [, ]
ANone: DNP is widely used as a plasticizer in polymers like polyvinyl chloride (PVC). It enhances flexibility, workability, and temperature range by embedding itself between polymer chains, reducing intermolecular forces and increasing free volume. [, , ]
ANone: While generally stable, DNP's stability can be influenced by factors like temperature, UV exposure, and contact with certain chemicals. Studies have investigated its stability in various applications, including its use in polymers and as a stationary phase in gas chromatography. [, , , , ]
ANone: Gas chromatography (GC) coupled with mass spectrometry (MS) is a common method for analyzing DNP in environmental and biological samples. Samples are typically extracted using solvents like hexane or ethyl acetate, followed by purification steps like solid-phase extraction (SPE) to remove interfering compounds. The purified extract is then injected into the GC-MS system, where DNP is separated based on its volatility and detected based on its mass-to-charge ratio. [, , , , ]
ANone: Analyzing DNP in complex matrices like food, environmental samples, and biological fluids can be challenging due to the presence of interfering compounds. Efficient extraction and purification methods are crucial to isolate DNP and achieve accurate quantification. [, ]
ANone: Studies have investigated the fate of DNP in aerobic sewage treatment systems. While DNP exhibits some biodegradability, it may not be completely removed during treatment processes. Research suggests that DNP can be released into the environment during the production, use, and disposal of DNP-containing products. []
ANone: As with many phthalates, DNP's persistence and potential for bioaccumulation raise concerns about its ecological impact. Further research is needed to fully understand the long-term consequences of DNP release into the environment. [, ]
ANone: Researchers and industry are actively exploring alternatives to DNP due to growing concerns about its potential health and environmental effects. These alternatives include other high molecular weight phthalates, as well as non-phthalate plasticizers derived from renewable resources. []
ANone: Numerous databases and research tools are available for scientists studying DNP. These include chemical databases like PubChem and ChemSpider for structural and property information, toxicology databases like TOXNET and EPA's ECOTOX database, and scientific literature databases like PubMed and Web of Science for accessing relevant research articles. []
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